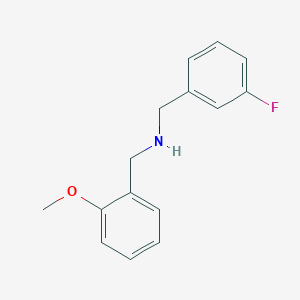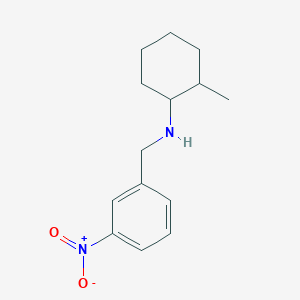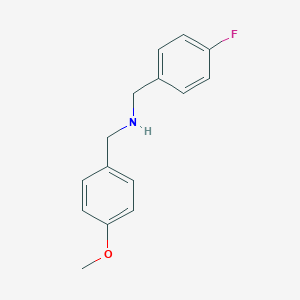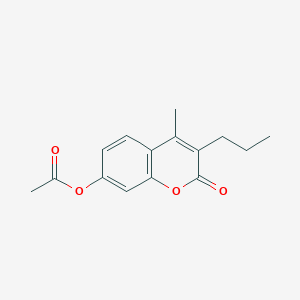
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate is a chemical compound that belongs to the family of flavonoids. It is also known as chrysin acetate and has been extensively studied for its potential therapeutic properties. Chrysin acetate is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 141-143°C.
Wirkmechanismus
The mechanism of action of chrysin acetate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Chrysin acetate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemische Und Physiologische Effekte
Chrysin acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. Chrysin acetate has also been found to modulate the immune system and enhance the activity of natural killer cells. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Chrysin acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, chrysin acetate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of chrysin acetate. One area of research is the development of novel formulations that can improve its bioavailability. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Chrysin acetate has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to elucidate the mechanism of action of chrysin acetate and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, chrysin acetate is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been found to modulate various signaling pathways. Chrysin acetate has several advantages for lab experiments but also has some limitations. There are several future directions for the study of chrysin acetate, including the development of novel formulations and the investigation of its potential use in the treatment of neurological and metabolic disorders.
Synthesemethoden
The synthesis of chrysin acetate can be achieved through the reaction of chrysin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under reflux conditions and is followed by purification through recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
Chrysin acetate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of anxiety and depression. Chrysin acetate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
Eigenschaften
CAS-Nummer |
64309-71-3 |
|---|---|
Produktname |
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-13-9(2)12-7-6-11(18-10(3)16)8-14(12)19-15(13)17/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QPWYUPQPEVERKC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Kanonische SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



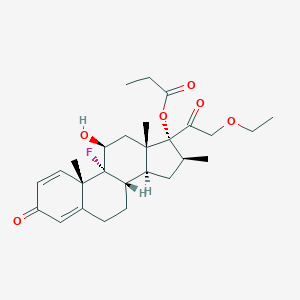
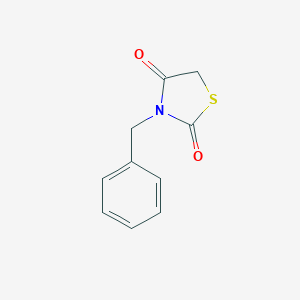
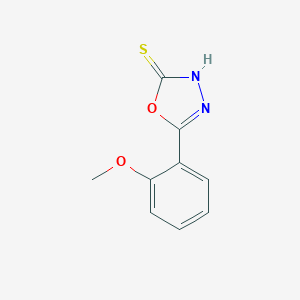
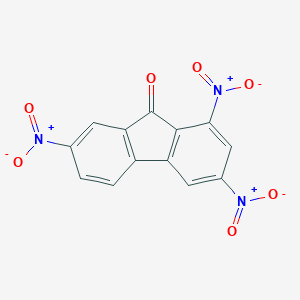
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
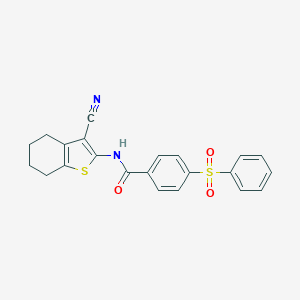
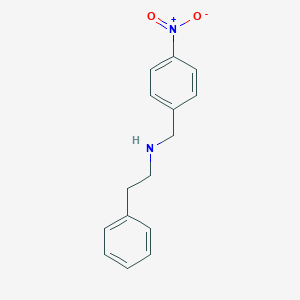
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
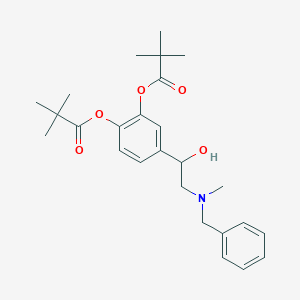
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
